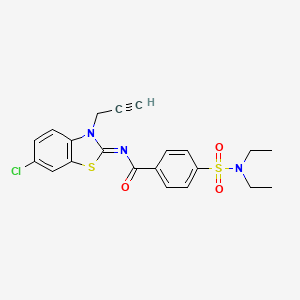

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide

Description

BenchChem offers high-quality N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S2/c1-4-13-25-18-12-9-16(22)14-19(18)29-21(25)23-20(26)15-7-10-17(11-8-15)30(27,28)24(5-2)6-3/h1,7-12,14H,5-6,13H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHXVPWTYXVURB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimalarial, and anticancer research. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The specific structure includes a chloro-substituent and a propynyl group that may enhance its reactivity and biological interactions.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is a target for anti-inflammatory drugs. For instance, studies have shown that certain benzothiazole derivatives demonstrate moderate to strong inhibitory activity against COX-II with IC50 values ranging from 0.52 to 22.25 μM . The presence of the diethylsulfamoyl group in our compound may further enhance this activity by providing additional interactions within the enzyme's active site.

2. Antimalarial Activity

Benzothiazole derivatives have been reported to possess antimalarial properties. For example, a related class of hydrazones demonstrated potent antiplasmodial activity against Plasmodium falciparum, with effective inhibition of heme polymerization . The mechanism involves iron chelation and disruption of heme metabolism in the parasite. It is plausible that N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide may exhibit similar properties due to its structural analogies.

3. Anticancer Potential

Benzothiazoles are also recognized for their anticancer potential. Studies have shown that compounds with benzothiazole scaffolds can induce apoptosis in cancer cells and inhibit tumor growth . The exact mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

A recent study evaluated various benzothiazole derivatives for their biological activities, including our compound's analogs. The findings suggested that modifications in the side chains significantly influenced their potency against COX enzymes and cancer cell lines. For instance:

| Compound | Activity Type | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | COX-II Inhibition | 0.52 | Highly selective |

| Compound B | Antiplasmodial | 5.01 | Effective against resistant strains |

| Compound C | Anticancer | 10.0 | Induces apoptosis |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- Chlorine Substituents : Enhance lipophilicity and binding affinity.

- Alkyne Groups : May increase reactivity towards biological targets.

- Sulfamoyl Groups : Contribute to increased solubility and bioavailability.

These insights suggest that optimizing these functional groups could lead to enhanced biological activities.

Q & A

Q. Q1. What synthetic strategies are recommended for preparing N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Benzothiazole Core Formation : Utilize condensation reactions between 6-chloro-1,3-benzothiazol-2-amine and propiolic acid derivatives under acidic conditions (e.g., POCl₃) to form the benzothiazol-2-ylidene scaffold .

- Sulfamoyl Group Introduction : React 4-(diethylsulfamoyl)benzoic acid with coupling agents like EDC/HOBt in DMF to attach the sulfamoylbenzamide moiety .

- Propargylation : Introduce the prop-2-ynyl group via Sonogashira coupling or alkyne substitution, using Pd catalysts and CuI as a co-catalyst .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMSO/water mixtures) and temperature (reflux at 90°C) to improve yields .

Q. Q2. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- X-ray Crystallography : Resolve the benzothiazol-2-ylidene tautomer and confirm stereochemistry, as demonstrated for similar benzothiazole derivatives .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm, propargyl protons at δ 2.5–3.0 ppm) .

- Purity Assessment :

- HPLC-MS : Quantify impurities using reverse-phase C18 columns and electrospray ionization .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the propargyl and diethylsulfamoyl groups?

Methodological Answer:

- SAR Design :

- Propargyl Modifications : Synthesize analogs with alkyl/aryl substituents instead of propargyl. Test for changes in target binding (e.g., kinase inhibition) using fluorescence polarization assays .

- Sulfamoyl Variations : Replace diethylsulfamoyl with methylsulfonamide or trifluoromethylsulfonyl groups. Compare solubility (logP measurements) and metabolic stability (microsomal incubation assays) .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to proteins like kinases or GPCRs .

Q. Q4. What experimental approaches are suitable for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours .

- Photostability : Expose to UV light (λ = 254 nm) and analyze photodegradation products using high-resolution mass spectrometry (HRMS) .

- Oxidative Stability : Treat with H₂O₂ or cytochrome P450 enzymes (e.g., CYP3A4) to identify oxidation-prone sites (e.g., benzothiazole sulfur) .

Q. Q5. How can researchers address low aqueous solubility during formulation for in vivo studies?

Methodological Answer:

- Formulation Strategies :

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) prepared via solvent evaporation. Characterize encapsulation efficiency via UV-Vis spectroscopy .

- Cyclodextrin Complexation : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) for solubility enhancement using phase-solubility diagrams .

- Prodrug Design : Synthesize phosphate or glycoside prodrugs to improve hydrophilicity, followed by enzymatic cleavage studies .

Data Contradictions and Troubleshooting

Q. Q6. How should researchers resolve discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

- Potential Causes :

- Poor Bioavailability : Compare plasma pharmacokinetics (AUC, Cₘₐₓ) via LC-MS/MS. If low, revise formulation (see Q5) .

- Metabolic Inactivation : Perform liver microsome assays to identify major metabolites. Modify vulnerable sites (e.g., propargyl oxidation) .

- Validation : Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in animal tissues .

Q. Q7. What strategies mitigate synthetic challenges such as low yields in propargylation steps?

Methodological Answer:

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and bases (Et₃N vs. K₂CO₃) in Sonogashira reactions. Use microwave-assisted synthesis to reduce reaction time .

- Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Methodological Innovations

Q. Q8. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to predict logP, solubility, and CYP450 interactions. Prioritize analogs with predicted CNS permeability (e.g., BBB score > 0.3) .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., 100 ns trajectories) to identify residues critical for target engagement .

Q. Q9. What advanced spectroscopic methods can elucidate tautomeric equilibria in the benzothiazol-2-ylidene core?

Methodological Answer:

- Variable-Temperature NMR : Acquire ¹H NMR spectra at −40°C to 80°C to observe tautomer shifts (e.g., enol vs. keto forms) .

- Solid-State NMR : Compare solution and solid-state spectra to assess tautomeric preferences in crystalline vs. dissolved states .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.